Platycodin J
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Platycodin J involves several steps, including extraction from the roots of Platycodon grandiflorum, followed by purification processes. Common methods include mild acid hydrolysis, alkali treatment, and microbial conversion . These methods aim to isolate and purify the saponins while minimizing side reactions and environmental impact.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction using solvents such as ethanol or methanol. The roots are often subjected to ultrasonic-assisted extraction to enhance yield and efficiency . The extracted compounds are then purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Platycodin J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various alkylated or halogenated derivatives .
Scientific Research Applications
Platycodin J has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying saponin chemistry and developing new synthetic methods.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Platycodin J exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anti-cancer: Induces apoptosis and cell cycle arrest in cancer cells by targeting pathways like p21/CDK2-CyclinE and AKT/MAPK.
Immunomodulatory: Enhances immune responses by activating immune cells and modulating cytokine production.
Comparison with Similar Compounds
Platycodin J is often compared with other saponins from Platycodon grandiflorum, such as Platycodin D and Platycodin D2. These compounds share similar structures and pharmacological activities but differ in their specific molecular targets and potency . For example:
Platycodin D: Known for its strong anti-inflammatory and anti-cancer effects.
Platycodin D2: Exhibits potent anti-cancer activity through mechanisms like autophagy and cell senescence.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its diverse pharmacological activities and unique chemical properties make it a valuable subject for ongoing research and industrial applications.
Properties
Molecular Formula |
C57H90O29 |
---|---|
Molecular Weight |
1239.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4,4-bis(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C57H90O29/c1-22-38(81-45-37(71)39(27(63)17-77-45)82-49-42(72)56(76,20-60)21-79-49)34(68)36(70)46(80-22)84-41-31(65)26(62)16-78-48(41)86-50(75)57-12-11-51(2,3)13-24(57)23-7-8-28-52(4)14-25(61)43(85-47-35(69)32(66)33(67)40(83-47)44(73)74)55(18-58,19-59)29(52)9-10-53(28,5)54(23,6)15-30(57)64/h7,22,24-43,45-49,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42-,43-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1 |
InChI Key |
ZTXJHTTXLMNIRP-VQTRYSKISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)C(=O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |
Origin of Product |
United States |
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